Allyl cyclohexanepropionate
Overview
Description
Synthesis Analysis
The synthesis of cyclohexane structures, which are key components in compounds like allyl cyclohexanepropionate, can be achieved through methods such as the [3 + 3] hexannulation of cyclopropanes and 2-chloromethyl allylsilanes. This process, involving Lewis acid-assisted ring-opening/allylation followed by base-mediated ring closure, yields functionalized exo-methylenecyclohexanes (Sapeta & Kerr, 2009).
Molecular Structure Analysis
For a detailed analysis of the molecular structure of compounds related to allyl cyclohexanepropionate, studies have synthesized and analyzed structures like 1,1′-(cyclohexane-1,2-diyl)bis(3-allylthiourea) via X-ray diffraction, providing insights into the orthorhombic crystal structure and molecular orientations (Huang Shu-ping, 2012).
Chemical Reactions and Properties
Allyl cyclohexanepropionate undergoes various chemical reactions. For instance, the (4+3)-cycloaddition of allylic cations to dienes is a method used for synthesizing seven-membered rings, relevant to the structural formation of allyl cyclohexanepropionate (Harmata, 2010). Moreover, the palladium-catalyzed allylic oxidation of cyclohexenes using molecular oxygen as an oxidant is another significant reaction (Bystroem, Larsson, & Aakermark, 1990).
Physical Properties Analysis
The physical properties of compounds similar to allyl cyclohexanepropionate, such as cyclohexanes, can be analyzed through their synthesis and subsequent property examination. This includes understanding their solubility, melting points, and other physical characteristics vital for industrial applications.
Chemical Properties Analysis
Analyzing the chemical properties of allyl cyclohexanepropionate involves understanding its reactivity under different conditions, stability, and potential for forming various derivatives. Studies on the cycloaddition reactions and the mechanism of anionic [3 + 2] cycloadditions provide a basis for understanding these chemical properties (Neumann, Lambert, & Schleyer, 1998).
Scientific Research Applications
Attraction of Japanese Beetles
- Research Context : Phenethyl propionate combined with eugenol has been investigated as a potent attractant for Japanese beetles (Popillia japonica Newman), showing greater attractiveness compared to other chemicals like methyl cyclohexanepropionate (McGovern et al., 1970).
Catalytic Oxidation Reactions
- Catalyst Development : Research into the catalytic oxidation of cyclohexenes, including derivatives of allyl cyclohexanepropionate, has been conducted. This includes studies on palladium-catalyzed allylic oxidation using molecular oxygen as an oxidant (Bystroem et al., 1990).
- Understanding High-Valent Iron-Oxo Oxidant : Studies have been conducted on cyclohexene as a substrate probe to understand the nature of high-valent iron-oxo oxidants in catalytic oxidations. This research is relevant to the study of allylic oxidation products (Oloo et al., 2013).
Asymmetric Synthesis of Acid Derivatives
- Chemical Synthesis : Allyl systems, including allyl cyclohexanepropionate derivatives, have been used in Mo-catalyzed asymmetric allylic alkylation. This process aids in the synthesis of alpha-hydroxycarboxylic acid derivatives (Trost et al., 2004).
Pyrolysis Studies
- Combustion Chemistry : Cyclohexane, a compound related to allyl cyclohexanepropionate, has been studied extensively in pyrolysis to understand its decomposition, which is relevant for combustion processes and material science (Peukert et al., 2011).
Catalytic Oxidation with Molecular Oxygen
- Oxidation Pathways : Studies have been conducted on the allylic oxidation of cyclohexene with O2, examining both radical and non-radical pathways. This research is pertinent for understanding the catalytic behavior of allyl cyclohexanepropionate derivatives (Denekamp et al., 2018).
Enantioselective Cyclopropanation
- Stereochemistry in Organic Synthesis : The enantioselective cyclopropanation of allylic alcohols, including compounds structurally related to allyl cyclohexanepropionate, has been explored. This process is significant for the development of stereoselective synthesis methods (Denmark et al., 1997).
Oxidation Reactions
- Chemical Reaction Studies : Research on the oxidation of cyclohexene, a structurally similar compound to allyl cyclohexanepropionate, contributes to understanding the oxidation reactions and the development of catalysts (Mukherjee et al., 2006).
Biocatalytic Allylic Oxidations
- Biocatalysis : The use of the edible fungus Pleurotus sapidus for enzymatic allylic oxidations, including reactions with cycloalkenes, highlights the potential of biological systems in synthetic transformations (Rickert et al., 2012).
Oxidation with Transition‐Metal‐Substituted Phosphotungstates
- Homogeneous Catalysis : The role of transition-metal-substituted phosphotungstates in the catalytic oxidation of cyclohexene offers insights into the development of effective catalysts for oxidation reactions (Song et al., 2017).
Generation of Acyclic Polypropionate Stereopolyads
- Polyketide Construction : The double diastereo- and enantioselective iridium-catalyzed crotylation of 1,3-diols, including allyl systems, represents a novel approach in polyketide construction (Gao et al., 2011).
Pyrolysis at Low Pressure
- Combustion and Flame Studies : The low-pressure pyrolysis of cyclohexane has been studied, providing valuable information on the thermal decomposition of related compounds like allyl cyclohexanepropionate (Wang et al., 2012).
Isomerization Studies
- Chemical Reactions Analysis : The isomerization of cyclohexene oxide over solid acids and bases gives insights into the reaction pathways and product formation, which is relevant for allyl cyclohexanepropionate derivatives (Arata et al., 1980).
Allylic Hydroxylation Reaction
- Activation Parameters in Organic Chemistry : Studies on the activation parameters for cyclohexene oxygenation help understand the entropy control in allylic hydroxylation reactions, pertinent to compounds like allyl cyclohexanepropionate (Takahashi et al., 2007).
Organic Reactivity Control
- Regio- and Stereoselectivity : Research on controlling the regio- and stereoselectivity of organic reactions, including allylic substitutions, has implications for the synthesis and reactions of allyl cyclohexanepropionate derivatives (Kočovský, 1994).
Use of Allylic Triflones for Allylation
- Functionalization Reactions : The use of allylic triflones in the allylation of C-H bonds, including reactions with molecules like cyclohexane, provides insights into C-H functionalization techniques relevant to allyl cyclohexanepropionate (Xiang et al., 1998).
Safety And Hazards
Allyl cyclohexanepropionate is harmful if swallowed, inhaled, or in contact with skin . It may cause skin irritation . It is recommended to wear personal protective equipment, avoid breathing vapors or spray mist, and avoid contact with skin, eyes, and clothing . In case of contact, rinse skin or eyes with water .
properties
IUPAC Name |
prop-2-enyl 3-cyclohexylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O2/c1-2-10-14-12(13)9-8-11-6-4-3-5-7-11/h2,11H,1,3-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXUTZNBHUWMKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8044755 | |
Record name | Prop-2-en-1-yl 3-cyclohexylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid; Liquid, Colourless liquid with a pineapple odour | |
Record name | Cyclohexanepropanoic acid, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyl cyclohexane propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/319/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
91.00 °C. @ 1.00 mm Hg | |
Record name | Allyl 3-cyclohexylpropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040206 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ether, higher oils and fatty oils. Insoluble in glycerine and water, 1ml in 4ml 80% ethanol (in ethanol) | |
Record name | Allyl cyclohexane propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/319/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.945-0.950 | |
Record name | Allyl cyclohexane propionate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/319/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Allyl cyclohexanepropionate | |
CAS RN |
2705-87-5 | |
Record name | Allyl cyclohexanepropionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2705-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl cyclohexanepropionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002705875 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanepropanoic acid, 2-propen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Prop-2-en-1-yl 3-cyclohexylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl 3-cyclohexylpropionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.447 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALLYL CYCLOHEXANEPROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4W9H3L241 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Allyl 3-cyclohexylpropionate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040206 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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